molecular formula C10H9NO B6241725 3-(furan-3-yl)aniline CAS No. 936249-46-6

3-(furan-3-yl)aniline

Cat. No. B6241725
CAS RN: 936249-46-6
M. Wt: 159.2
InChI Key:
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Description

“3-(furan-3-yl)aniline” is a chemical compound that is part of the furan family . Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry .


Synthesis Analysis

The synthesis of furan derivatives has been a subject of considerable interest due to their wide range of pharmaceutical applications . Recent advances in the synthesis of furan compounds have seen some classical methods being modified and improved, while other new methods have been developed . A vast variety of catalysts have been used for these transformations .


Molecular Structure Analysis

The molecular structure of “3-(furan-3-yl)aniline” is C10H9NO . The crystal structure of a similar compound, (E)-3-(furan-2-yl)acrylonitrile, has been studied and found to be monoclinic .


Chemical Reactions Analysis

The reaction of “3-(furan-3-yl)aniline” is supposed to start via the sulfonation of the triple bond of the acetylenic ester and the subsequent replacement of the OSO3 group by the amine . Another reaction involves the hydration of carbon–carbon double bonds in the side chain and furane ring .

Safety and Hazards

The safety data sheet for a similar compound, 4-(Furan-2-yl)aniline, indicates that it is harmful if swallowed or inhaled, and it causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Furan derivatives have been the subject of considerable interest due to their wide range of pharmaceutical applications . They have shown interesting biological activities, such as antimicrobial, cytotoxic, and antitumor properties . Therefore, there is potential for further exploration and development of “3-(furan-3-yl)aniline” and similar compounds in the future .

properties

IUPAC Name

3-(furan-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDARHFLRKPAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313322
Record name 3-(3-Furanyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-3-yl)aniline

CAS RN

936249-46-6
Record name 3-(3-Furanyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936249-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Furanyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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